1,3-Hexanediol

描述

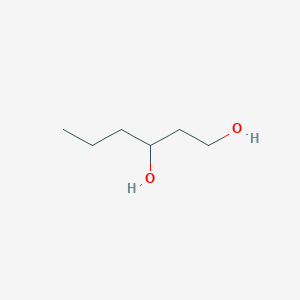

1,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the hexane chain. This compound is a colorless, water-soluble liquid that is used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 1,3-hexanedione using lithium aluminum hydride (LiAlH₄) as a reducing agent. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure complete reduction.

Another method involves the catalytic hydrogenation of 1,3-hexanedione using a palladium catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of adipic acid or its esters. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.

化学反应分析

Oxidation Reactions

1,3-Hexanediol undergoes oxidation at both primary (position 1) and secondary (position 3) hydroxyl groups, depending on reaction conditions:

- Primary Alcohol Oxidation :

-

Secondary Alcohol Oxidation :

- The secondary alcohol at position 3 oxidizes to a ketone (3-hexanone ) under acidic or enzymatic conditions .

- Calcium hypochlorite (Ca(OCl)₂) in aqueous acetic acid selectively oxidizes the secondary alcohol without affecting the primary group, as demonstrated in analogous studies on 2-ethyl-1,3-hexanediol .

Key Data:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 3-hydroxyhexanoic acid | 65% | |

| PCC, CH₂Cl₂, 25°C | 3-hydroxyhexanal | 45% | |

| Ca(OCl)₂, CH₃COOH, 40°C | 3-hexanone | 72% |

Esterification

This compound reacts with carboxylic acids or anhydrides to form mono- or di-esters:

- Acetylation : Treatment with acetic anhydride in pyridine yields This compound diacetate .

- Phosphorylation : Reacts with phosphoryl chloride to produce phosphate esters, used as plasticizers .

Key Data:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetic anhydride | This compound diacetate | Solvent, plasticizer | |

| POCl₃ | Hexanediol phosphate | Flame retardant |

Dehydration

Under acidic or thermal conditions, this compound undergoes dehydration:

- Intramolecular Dehydration : Forms 2,5-dihydrofuran derivatives at 150–200°C with H₃PO₄ .

- Intermolecular Dehydration : Produces linear polyethers or cyclic oligomers .

Polymerization

This compound serves as a monomer in polyurethane and polyester synthesis:

- Polyurethanes : Reacts with diisocyanates (e.g., toluene diisocyanate) to form elastomers .

- Polyesters : Condensation with dicarboxylic acids (e.g., adipic acid) yields biodegradable polymers .

Comparative Reactivity with Other Diols

| Property/Reaction | This compound | 1,2-Hexanediol | 1,4-Butanediol |

|---|---|---|---|

| Oxidation (Secondary OH) | Forms ketone | N/A (Primary only) | N/A (Primary only) |

| Esterification Rate | Moderate | High | Low |

| Dehydration Products | Cyclic ethers | Linear alkenes | Tetrahydrofuran |

| Polymer Flexibility | High | Moderate | Low |

科学研究应用

Chemical Properties and Characteristics

- Molecular Weight : Approximately 146.23 g/mol

- Appearance : Colorless, oily liquid

- Functional Groups : Contains two hydroxyl (-OH) groups

Industrial Applications

-

Solvent in Chemical Synthesis

- 1,3-Hexanediol is widely used as a solvent due to its excellent solvency properties for both organic and inorganic compounds. It facilitates the dissolution of samples for analysis and preparation of reaction mixtures.

- Plasticizer in Polymer Production

- Moisture Retention in Cosmetics

- Adhesives and Sealants

- Inks and Coatings

Biological Applications

-

Toxicological Studies

- Research indicates that this compound exhibits moderate biological activity. Studies have shown potential reproductive toxicity at high doses and possible eye irritation upon exposure. This necessitates careful handling in laboratory settings.

- Dermal Absorption Studies

Case Study 1: Cosmetic Formulations

A study evaluated the incorporation of this compound in a moisturizer aimed at enhancing skin hydration. The formulation showed improved moisture retention compared to control products without the compound, demonstrating its efficacy as an emollient agent.

Case Study 2: Polymer Applications

In the production of polyurethane foams, this compound was utilized as a plasticizer. The resulting material exhibited enhanced flexibility and durability under stress tests compared to foams produced without the compound.

作用机制

The mechanism of action of 1,3-Hexanediol primarily involves its hydroxyl groups, which can form hydrogen bonds with other molecules. This property allows it to act as a solvent, stabilizer, and reactant in various chemical processes. In biological systems, its cryoprotectant properties are attributed to its ability to prevent ice crystal formation by interacting with water molecules.

相似化合物的比较

Similar Compounds

1,2-Hexanediol: Another diol with hydroxyl groups on adjacent carbon atoms.

1,6-Hexanediol: A diol with hydroxyl groups on the terminal carbon atoms of the hexane chain.

2-Ethyl-1,3-hexanediol: A diol with an ethyl group attached to the second carbon atom.

Uniqueness

1,3-Hexanediol is unique due to the position of its hydroxyl groups, which allows it to participate in specific chemical reactions and form distinct products compared to its isomers. Its balanced hydrophilic and hydrophobic properties make it versatile for various applications in different fields.

生物活性

1,3-Hexanediol is a diol compound that has garnered attention for its biological activity and potential applications in various fields, including cosmetics, pharmaceuticals, and industrial formulations. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, enzyme interactions, toxicity profiles, and case studies that illustrate its effects in biological systems.

This compound (C6H14O2) is a colorless, odorless liquid with hygroscopic properties. It is commonly utilized as a solvent and has applications in personal care products due to its moisturizing capabilities. Its structure allows it to interact effectively with biological membranes, facilitating absorption and distribution within living organisms.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed when administered orally or dermally. Following administration, significant urinary excretion of metabolites occurs, highlighting its efficient metabolic processing. The compound's ability to penetrate skin layers effectively suggests potential for use in transdermal drug delivery systems.

Inhibition of Kinase Activity

Studies have shown that this compound can impair the activity of various kinases and phosphatases. For instance, at concentrations as low as 0.625% (v/v), kinase activity was reduced by approximately 25%, while at 5% concentration, it was diminished to just 5% of normal activity . This inhibition appears to be independent of liquid–liquid phase separation (LLPS), suggesting a direct impact on enzymatic function rather than merely disrupting cellular organization.

Effects on DNA Polymerases

The impact of this compound on DNA polymerases has also been studied. Different polymerases exhibit varying sensitivities to the compound. For example:

- Q5 high-fidelity polymerase : Activity was significantly reduced at 5% concentration and fully inhibited at 10%.

- OneTaq polymerase : Showed reduced activity starting from 0.625%, with complete loss at 2.5% concentration .

These findings underscore the necessity for careful consideration of this compound's concentration in experimental setups involving enzyme activities.

Acute Toxicity Studies

Toxicological evaluations have demonstrated that high doses of this compound can lead to significant adverse effects in animal models. In a study involving Fischer 344 rats:

- LD50 values : Calculated at approximately 10.88 mL/kg for males and 9.51 mL/kg for females.

- Clinical signs : Included sluggishness and unsteady gait; necropsy revealed mottled lungs and gastrointestinal lesions in high-dose groups .

Eye Irritation Studies

In ocular irritation studies using New Zealand white rabbits, undiluted this compound caused moderate to severe conjunctival irritation. Observations included erythema and edema lasting several days post-exposure .

Cosmetic Applications

This compound is frequently included in cosmetic formulations due to its moisturizing properties and ability to enhance product stability. A study assessing its efficacy in skin moisturizers found that formulations containing this compound exhibited improved hydration levels compared to those without it.

Industrial Use as a Solvent

In industrial applications, particularly in the formulation of paints and coatings, this compound serves as an effective solvent that enhances the solubility of various compounds while maintaining low toxicity levels when used appropriately.

属性

IUPAC Name |

hexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944139 | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-91-9 | |

| Record name | 1,3-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research focuses on 1,3-hexanediol's physicochemical properties and applications, primarily as a solvent, extractant, and insect repellent. There's no mention of specific biological targets for this compound.

ANone: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

ANone: While not explicitly provided, the research on the kinetics of this compound reacting with hexamethylenediisocyanate utilizes IR spectroscopy to monitor the reaction progress. This implies characteristic IR peaks for the diol functionality.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。